molecular formula C11H10ClNO2 B6615325 methyl 4-chloro-7-methyl-1H-indole-2-carboxylate CAS No. 187607-73-4

methyl 4-chloro-7-methyl-1H-indole-2-carboxylate

Cat. No.: B6615325
CAS No.: 187607-73-4
M. Wt: 223.65 g/mol
InChI Key: SFYUWIHGXZNZPE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of methyl 4-chloro-7-methyl-1H-indole-2-carboxylate typically involves the reaction of 4-chloro-7-methylindole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of methyl 4-chloro-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to various biological responses .

Comparison with Similar Compounds

Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Properties

IUPAC Name

methyl 4-chloro-7-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6-3-4-8(12)7-5-9(11(14)15-2)13-10(6)7/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYUWIHGXZNZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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